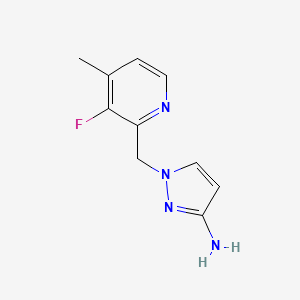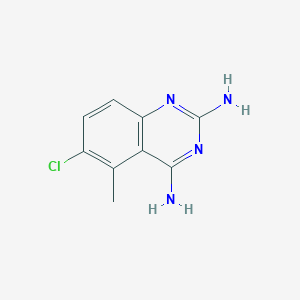
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are a large group of natural products and synthetic compounds that exhibit a wide range of biological activities.
Méthodes De Préparation
The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process. Industrial production methods may involve multicomponent reactions that improve atom economy, selectivity, and yield .
Analyse Des Réactions Chimiques
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various alkaloids and bioactive molecules.
Biology: It is used in the study of neurodegenerative disorders and as a potential therapeutic agent.
Medicine: This compound is explored for its potential in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in neurodegenerative diseases, thereby providing neuroprotection .
Comparaison Avec Des Composés Similaires
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
1,4-Isoquinolinedione: Another isoquinoline derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,10,13H,6-8H2,1H3 |
Clé InChI |
SUEMITZJWUCAFY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CNCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)
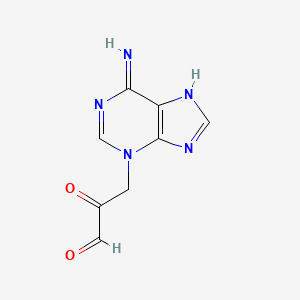
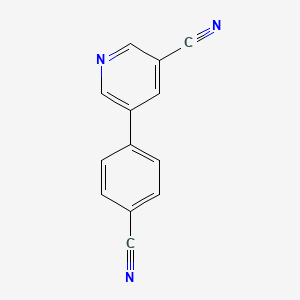
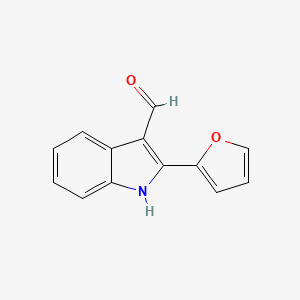
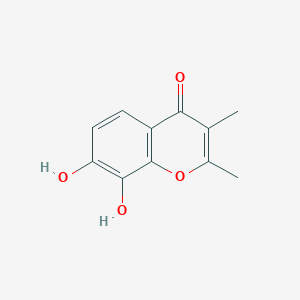
![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)

![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)

